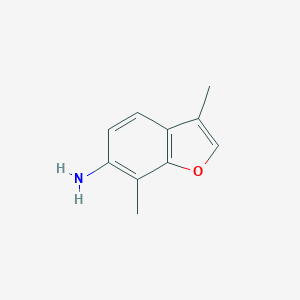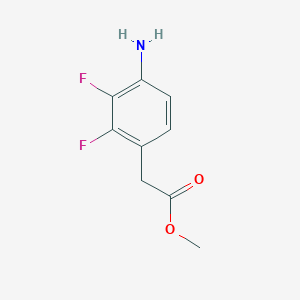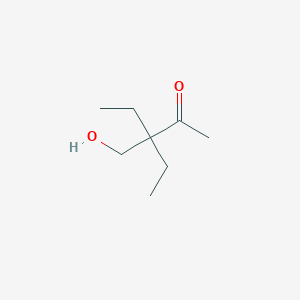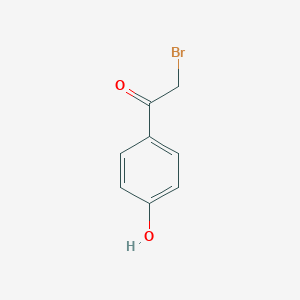
beta-Ethenylidene-1H-pyrrole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.
作用機序
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This compound has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects
This compound has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of this compound can also be a limitation, as it can make it difficult to control the reaction conditions.
将来の方向性
There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis.
合成法
Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.
科学的研究の応用
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. This compound has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.
特性
CAS番号 |
175352-02-0 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChIキー |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
正規SMILES |
C=C=C(CO)N1C=CC=C1 |
同義語 |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)


![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)





![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

